

The Pyrrolopyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 6-methoxy-1*H*-pyrrolo[3,2-*b*]pyridine

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An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

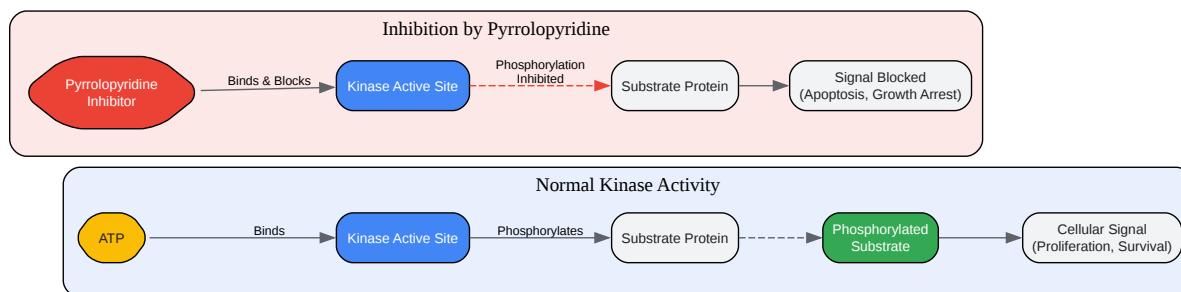
The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine scaffold, a heterocyclic system that has garnered significant attention in medicinal chemistry. Also known as azaindoles, these structures are considered "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. Their structural resemblance to endogenous purines allows them to function as effective mimics in ATP-binding sites, making them particularly successful as kinase inhibitors.^[1] This guide provides a comprehensive overview of the pyrrolopyridine core, delving into its structural diversity, synthetic strategies, and extensive applications across various therapeutic areas, with a focus on oncology, infectious diseases, and neurology. We will explore the nuanced structure-activity relationships that drive potency and selectivity, present detailed experimental methodologies, and offer insights into the future trajectory of this remarkable scaffold in drug discovery.

The Structural Landscape of Pyrrolopyridines

Pyrrolopyridines are bicyclic heterocyclic compounds formed by the fusion of a five-membered pyrrole ring and a six-membered pyridine ring.^[2] The relative orientation of the nitrogen atom in the pyridine ring and the point of fusion gives rise to six distinct isomers, each with a unique electronic distribution and three-dimensional shape that dictates its pharmacological potential.

^{[2][3]}

These isomers are also referred to as azaindoles, indicating a nitrogen atom's substitution in the indole core.^[2] The pyrrolo[2,3-b]pyridine isomer is commonly known as 7-azaindole and is arguably the most explored isomer in drug discovery.^[4]

Pyrrolo[2,3-b]pyridine
(7-Azaindole)Pyrrolo[3,2-b]pyridine
(4-Azaindole)Pyrrolo[2,3-c]pyridine
(6-Azaindole)Pyrrolo[3,2-c]pyridine
(5-Azaindole)Pyrrolo[3,4-b]pyridine
(1,7-Diazaindene)Pyrrolo[3,4-c]pyridine
(2,5-Diazaindene)

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